

Application of UPLC for Rapid Detection of Drospirenone 6-ene

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| Compound of Interest | | |
|----------------------|--------------------|-----------|
| Compound Name: | Drospirenone 6-ene | |
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Application Note

Abstract

This application note describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the detection of **Drospirenone 6-ene**, a potential impurity and degradation product of the synthetic progestin, Drospirenone. The developed method is suitable for high-throughput screening in research, drug development, and quality control environments. This document provides a detailed experimental protocol, system suitability parameters, and a discussion of the method's applicability.

Introduction

Drospirenone is a fourth-generation progestin widely used in oral contraceptives and hormone replacement therapies.[1] During its synthesis and storage, or under acidic conditions, Drospirenone can degrade to form various impurities. One such potential impurity is **Drospirenone 6-ene**, an intermediate in some synthetic pathways. The presence of impurities can affect the efficacy and safety of the final drug product. Therefore, a rapid and reliable analytical method for the detection and quantification of **Drospirenone 6-ene** is crucial. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, shorter run times, and reduced solvent consumption, making it an ideal technique for this purpose.[2]



Chemical Structures

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Figure 1: Chemical structures of Drospirenone and **Drospirenone 6-ene**.

Experimental ProtocolsInstrumentation

An ACQUITY UPLC® H-Class System (Waters) equipped with a Quaternary Solvent Manager, Sample Manager, and a PDA detector was used. Data acquisition and processing were performed using Empower® 3 software.

Chemicals and Reagents

- Drospirenone Reference Standard (USP)
- Drospirenone 6-ene Reference Standard (if available) or stressed sample containing the impurity
- Acetonitrile (UPLC grade)
- Methanol (UPLC grade)
- Formic acid (analytical grade)
- Water (UPLC grade)



Chromatographic Conditions

A rapid UPLC method was developed for the separation of Drospirenone and **Drospirenone 6-ene**.

| Parameter | Value |
|----------------------|--|
| Column | ACQUITY UPLC® BEH C18, 1.7 μm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 70% A to 30% A in 2.5 min |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 μL |
| Column Temperature | 40 °C |
| Detection Wavelength | 245 nm |
| Run Time | 3.0 min |

Standard and Sample Preparation

- Standard Stock Solution (Drospirenone): Accurately weigh and dissolve 10 mg of
 Drospirenone reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
- Spiked Sample Solution (for method development/validation): Prepare a solution of Drospirenone (e.g., 100 μg/mL) and spike it with a known concentration of **Drospirenone 6-ene**.
- Sample Solution (for analysis): Accurately weigh and dissolve the sample containing Drospirenone in methanol to achieve a target concentration of approximately 100 μg/mL. Filter the solution through a 0.22 μm syringe filter before injection.

Data Presentation



The following table summarizes the expected system suitability and validation parameters for the UPLC method. These values are based on typical performance for related substance methods for Drospirenone and should be verified during method validation.

| Parameter | Expected Performance |
|--|----------------------|
| Retention Time (Drospirenone) | ~1.5 min |
| Retention Time (Drospirenone 6-ene) | ~1.8 min |
| Resolution (between Drospirenone and Drospirenone 6-ene) | > 2.0 |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 3000 |
| LOD | ~0.01 μg/mL |
| LOQ | ~0.03 μg/mL |
| Linearity (r²) | > 0.999 |

Mandatory Visualization

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References

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- To cite this document: BenchChem. [Application of UPLC for Rapid Detection of Drospirenone 6-ene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195100#application-of-uplc-for-rapid-detection-of-drospirenone-6-ene]



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